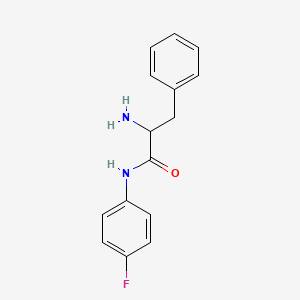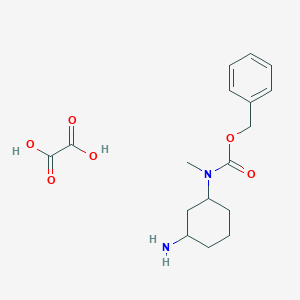
benzyl N-(3-aminocyclohexyl)-N-methylcarbamate;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(3-aminocyclohexyl)-N-methylcarbamate; oxalic acid is a complex organic compound that combines a carbamate structure with an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(3-aminocyclohexyl)-N-methylcarbamate typically involves the reaction of benzyl chloroformate with N-(3-aminocyclohexyl)-N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of benzyl N-(3-aminocyclohexyl)-N-methylcarbamate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl N-(3-aminocyclohexyl)-N-methylcarbamate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N-(3-aminocyclohexyl)-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-(3-aminocyclohexyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The cyclohexyl and benzyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(2-aminocyclohexyl)-N-methylcarbamate
- Benzyl N-(4-aminocyclohexyl)-N-methylcarbamate
- Benzyl N-(3-aminocyclopentyl)-N-methylcarbamate
Uniqueness
Benzyl N-(3-aminocyclohexyl)-N-methylcarbamate is unique due to the specific positioning of the amino group on the cyclohexyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding interactions and overall efficacy in various applications.
Properties
Molecular Formula |
C17H24N2O6 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
benzyl N-(3-aminocyclohexyl)-N-methylcarbamate;oxalic acid |
InChI |
InChI=1S/C15H22N2O2.C2H2O4/c1-17(14-9-5-8-13(16)10-14)15(18)19-11-12-6-3-2-4-7-12;3-1(4)2(5)6/h2-4,6-7,13-14H,5,8-11,16H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
KUHVMAYCJMJCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCC(C1)N)C(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


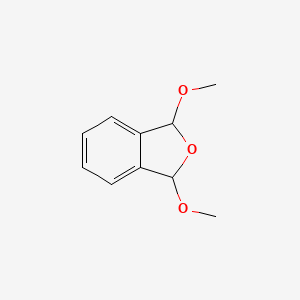
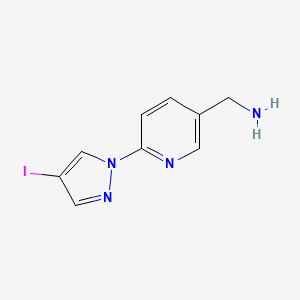



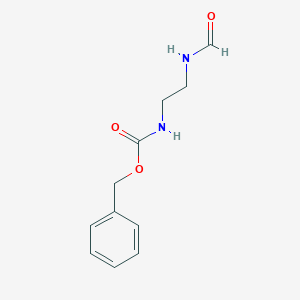



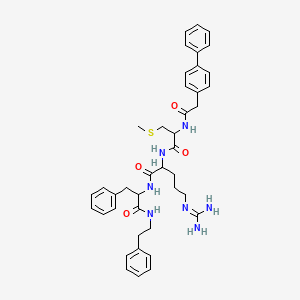
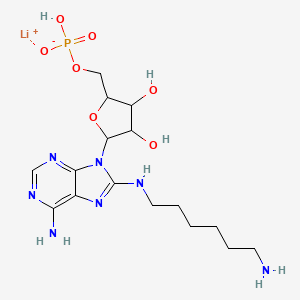
![N-[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B12103486.png)
